molecular formula C10H3BrCl2N2O B12849838 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile CAS No. 1450881-64-7

5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile

Cat. No.: B12849838
CAS No.: 1450881-64-7
M. Wt: 317.95 g/mol
InChI Key: DYDHIRMXYHWHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of bromine, two chlorine atoms, and a nitrile group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorobenzonitrile with bromine and a suitable oxazole precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound.

Scientific Research Applications

5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, chlorine, and nitrile groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)oxazole: Lacks the bromine and nitrile groups, which can affect its reactivity and applications.

    5-Bromo-2-phenyl-oxazole: Similar structure but without the dichlorophenyl group, leading to different chemical properties and uses.

    2-(2,6-Dichlorophenyl)-4,5-dihydro-oxazole: A reduced form of the oxazole ring, which can impact its stability and reactivity.

Uniqueness

5-Bromo-2-(2,6-dichlorophenyl)oxazole-4-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile groups attached to the oxazole ring. This unique structure imparts specific chemical properties, making it valuable for targeted applications in medicinal chemistry and material science.

Properties

CAS No.

1450881-64-7

Molecular Formula

C10H3BrCl2N2O

Molecular Weight

317.95 g/mol

IUPAC Name

5-bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C10H3BrCl2N2O/c11-9-7(4-14)15-10(16-9)8-5(12)2-1-3-6(8)13/h1-3H

InChI Key

DYDHIRMXYHWHKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=C(O2)Br)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.